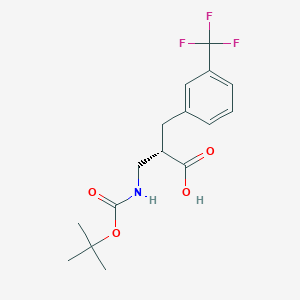![molecular formula C29H13F10O4P B12942555 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple fluorinated phenyl groups and a dioxaphosphocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated phenyl precursors, followed by their incorporation into the dioxaphosphocine ring system. Common reagents used in these reactions include organophosphorus compounds, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in niche applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism of action of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated phenyl groups and dioxaphosphocine ring allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- 12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
Uniqueness
The uniqueness of 12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its multiple fluorinated phenyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique interactions with biological molecules, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C29H13F10O4P |
|---|---|
Molekulargewicht |
646.4 g/mol |
IUPAC-Name |
12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C29H13F10O4P/c30-17-13(18(31)22(35)25(38)21(17)34)11-3-1-9-5-7-29-8-6-10-2-4-12(14-19(32)23(36)26(39)24(37)20(14)33)28(16(10)29)43-44(40,41)42-27(11)15(9)29/h1-4H,5-8H2,(H,40,41) |
InChI-Schlüssel |
LWMIJRCRMFQUIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C(C(=C(C(=C5F)F)F)F)F)OP(=O)(OC6=C(C=CC1=C36)C7=C(C(=C(C(=C7F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
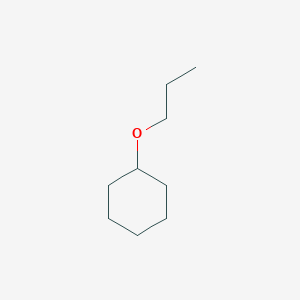
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)
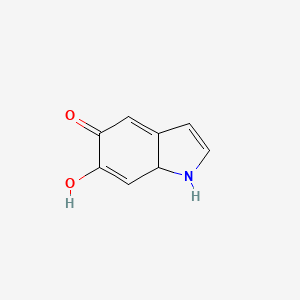
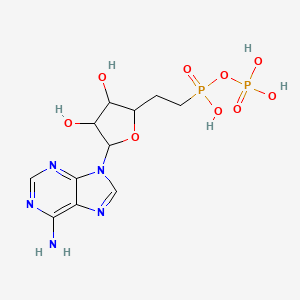
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)

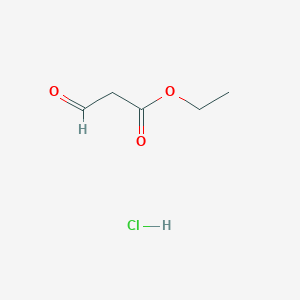
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)
